(4-Fluoro-pyridin-3-ylmethyl)-methyl-amine
Description
Contextualization of Fluorinated Pyridine (B92270) Derivatives in Bioactive Compound Research
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. Organofluorine compounds often exhibit improved metabolic stability, increased binding affinity, and better bioavailability. nih.gov When integrated into a pyridine ring, a common nitrogen-bearing heterocycle found in over 7,000 drugs, these benefits are often amplified. nih.gov
The fluorine atom's high electronegativity and small size can significantly alter the electronic properties of the pyridine ring, influencing its pKa and ability to participate in hydrogen bonding. nih.gov This modification can lead to enhanced interactions with biological targets and can block sites of metabolism, thereby prolonging the drug's action. Pyridine itself is a versatile scaffold, and its derivatives are crucial in pharmaceuticals and agrochemicals. chemeurope.comuni-muenster.de The selective placement of fluorine or fluorine-containing groups, such as the difluoromethyl group, onto the pyridine ring is a key area of research for creating new potential drugs. chemeurope.comuni-muenster.de The precise location of the fluorine atom is vital for the molecule's efficacy. chemeurope.comuni-muenster.de
Properties of Fluorine Relevant to Drug Design:
| Property | Significance in Medicinal Chemistry |
|---|---|
| High Electronegativity | Alters electronic distribution, influencing acidity/basicity and binding interactions. |
| Small van der Waals Radius | Acts as a bioisostere of a hydrogen atom, allowing for substitution without significant steric hindrance. |
| Metabolic Stability | The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. |
| Lipophilicity | Can increase a molecule's ability to cross cell membranes. |
Significance of the Pyridinylmethylamine Scaffold in Contemporary Drug Discovery
The pyridinylmethylamine moiety serves as a critical structural linker and pharmacophore in a multitude of biologically active compounds. This scaffold connects a pyridine ring to a terminal amine via a methylene (B1212753) (-CH2-) group, providing a flexible yet defined spatial arrangement for interacting with protein targets.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor or acceptor, and can be protonated at physiological pH, forming crucial ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. This versatility makes the pyridinylmethylamine scaffold a privileged structure in drug design. nih.govresearchgate.net Its presence is noted in compounds targeting a wide array of diseases, highlighting its adaptability as a building block for diverse therapeutic agents. nih.govresearchgate.netnih.gov For instance, derivatives of pyridinylmethylamine have been investigated for their potential in treating neurological disorders and cancer. chemimpex.comevitachem.com
Overview of Current Research Trends Related to (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine Analogues
Research involving analogues of this compound is focused on exploring how modifications to its core structure affect biological activity, a process known as Structure-Activity Relationship (SAR) studies. These studies are essential for optimizing lead compounds into potent and selective drug candidates.
One key area of investigation is the modification of the pyridine ring. For example, in a series of potent antagonists for the TRPV1 receptor (implicated in pain signaling), the (6-trifluoromethyl-pyridin-3-yl)methyl C-region was a core component. nih.gov Researchers found that substituting the 6-trifluoromethyl group with a 6-difluorochloromethyl group maintained or improved antagonism, while adding a methyl group at the 4-position of the pyridine ring was poorly tolerated and led to a significant reduction in potency. nih.gov This indicates a high degree of steric sensitivity around the pyridine core.
Another research direction involves modifying the amine portion of the scaffold. In studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active. mdpi.com This suggests that the terminal amine can be incorporated into larger, more complex heterocyclic systems while retaining biological function.
The table below summarizes findings from SAR studies on related pyridine-containing compounds, illustrating the impact of specific structural changes.
Structure-Activity Relationship Insights for Pyridine Derivatives:
| Compound Series | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | TRPV1 Antagonism | Addition of a 4-methyl group to the pyridine ring led to a 50-250 fold reduction in potency. | nih.gov |
| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Anti-Mycobacterial | Analogues with a 3-(4-fluoro)phenyl group showed potent activity against M. tuberculosis. | mdpi.com |
| Dihydropyridine Derivatives | Antiproliferative | The introduction of methoxy (B1213986) (OMe) groups at specific positions reduced polarity and decreased IC50 values (increased potency). | nih.gov |
These research trends underscore the importance of the specific substitution pattern on the pyridine ring and the nature of the amine group. The 4-fluoro substitution in the title compound is strategically placed to modulate the electronic character of the pyridine ring, potentially enhancing its binding capabilities and metabolic resistance, making it and its analogues fertile ground for the discovery of new medicines.
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-(4-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9FN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3 |
InChI Key |
DTBPQWZDPUEHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CN=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro Pyridin 3 Ylmethyl Methyl Amine and Structural Analogues
Strategies for Carbon-Nitrogen Bond Formation in Methylamine (B109427) Derivatives
The creation of the bond between the pyridine (B92270) ring's methyl group and the nitrogen of methylamine is a critical step. Two primary protocols are widely employed for this purpose: reductive amination and nucleophilic substitution.
Reductive amination is a highly effective method for forming amines from carbonyl compounds and amines. mdpi.com This process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is valued in green chemistry for its efficiency and reduced waste. wikipedia.org
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal, which then dehydrates to an imine. wikipedia.org A reducing agent present in the mixture selectively reduces the C=N double bond of the imine to a C-N single bond. masterorganicchemistry.com
Several reducing agents can be employed, with their selection depending on the specific substrates and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly common because they are mild enough not to reduce the initial aldehyde or ketone, targeting the imine intermediate instead. mdpi.commasterorganicchemistry.com Catalytic hydrogenation is another effective method. wikipedia.org
| Reducing Agent | Characteristics | Typical Conditions |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over carbonyls; reaction can be performed in one pot. masterorganicchemistry.comyoutube.com | Weakly acidic (pH ~6) or neutral conditions, often in alcoholic solvents like methanol. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Also mild and selective; often preferred over NaBH₃CN to avoid cyanide waste streams. masterorganicchemistry.com | Aprotic solvents such as dichloroethane (DCE) or tetrahydrofuran (THF). |
| Catalytic Hydrogenation (H₂/Catalyst) | Effective method using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org | Pressurized hydrogen gas, various solvents. |
For the synthesis of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine, this protocol would involve the reaction of 4-fluoro-3-pyridinecarboxaldehyde with methylamine.
The formation of the C-N bond can also be achieved through a nucleophilic substitution reaction. In this approach, methylamine, acting as a nucleophile, attacks an electrophilic carbon atom, displacing a leaving group. chemguide.co.uk Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org
For the synthesis of the target compound, a suitable precursor would be 3-(halomethyl)-4-fluoropyridine (e.g., 3-(chloromethyl)-4-fluoropyridine). The reaction proceeds via an Sₙ2 mechanism where the methylamine's lone pair attacks the methylene (B1212753) carbon, displacing the halide ion. libretexts.org
A significant challenge in this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. libretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.uklibretexts.org To favor the formation of the desired primary amine, reaction conditions can be manipulated, for instance, by using a large excess of the starting amine.
Synthetic Routes for Incorporation of the 4-Fluoropyridine Moiety
Introducing a fluorine atom onto a pyridine ring, particularly at the 4-position, can be accomplished through several synthetic routes. The choice of method often depends on the availability and cost of starting materials.
One common method is nucleophilic aromatic substitution (SₙAr) . This involves displacing a good leaving group, such as a nitro or chloro group, from an activated pyridine ring with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). nih.govchemicalbook.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. nih.gov For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion. nih.govresearchgate.net The use of pyridine N-oxides can also facilitate fluorination, especially for positions that are typically less reactive. nih.gov
Another established method is the Balz-Schiemann reaction . This procedure involves the diazotization of an aminopyridine, such as 4-aminopyridine (B3432731), using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) or hydrofluoric acid (HF). nii.ac.jpgoogle.com The resulting diazonium salt is then thermally decomposed to yield the corresponding fluoropyridine. nii.ac.jp While effective, this method requires handling of potentially hazardous reagents like HF. nii.ac.jp
| Method | Precursor | Key Reagents | Description |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SₙAr) | 4-Chloro- or 4-Nitropyridine derivative | CsF, KF, or other fluoride salts | Displacement of a leaving group on the pyridine ring by a fluoride ion, often requiring high temperatures. nih.govchemicalbook.com |
| Balz-Schiemann Reaction | 4-Aminopyridine derivative | NaNO₂, HBF₄ or HF | Conversion of an amino group to a diazonium salt, followed by thermal decomposition to introduce fluorine. nii.ac.jpgoogle.com |
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound hinges on the preparation of key intermediates that possess the 4-fluoropyridine core with a reactive functional group at the 3-position.
For the reductive amination pathway, the necessary precursor is 4-fluoro-3-pyridinecarboxaldehyde . This aldehyde can be synthesized from 4-fluoro-3-methylpyridine (4-fluoro-3-picoline) through oxidation. Various oxidizing agents can be employed for this transformation, analogous to the synthesis of other pyridine aldehydes. chemicalbook.comgoogle.com
For the nucleophilic substitution pathway, the key intermediate is 3-(chloromethyl)-4-fluoropyridine . The synthesis of this compound can be achieved through a multi-step sequence starting from 4-fluoro-3-methylpyridine. A general, analogous route for the non-fluorinated version involves:
Oxidation of the methyl group to a carboxylic acid (4-fluoro-3-pyridinecarboxylic acid). google.com
Esterification of the carboxylic acid. google.com
Reduction of the ester to the corresponding alcohol ( (4-fluoro-pyridin-3-yl)methanol). google.com
Chlorination of the alcohol using a reagent like thionyl chloride (SOCl₂) to yield 3-(chloromethyl)-4-fluoropyridine. google.com The hydrochloride salt of the product is often isolated. uni.lu
Optimization of Reaction Conditions and Yields for Target Compounds and Analogues
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For both the reductive amination and nucleophilic substitution pathways, several parameters can be systematically varied.
In reductive amination , factors include the choice of reducing agent, solvent, temperature, and pH. The reaction is often sensitive to pH, which must be controlled to facilitate imine formation without deactivating the amine nucleophile.
In nucleophilic substitution , optimization involves selecting the appropriate solvent, which can influence the reaction rate, and controlling the temperature to manage the reaction's exothermicity and prevent side reactions. The stoichiometry of the reactants is also critical; as mentioned, using an excess of methylamine can help suppress the formation of over-alkylation products. libretexts.org
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Solvent | Affects solubility of reagents and can influence reaction rates and pathways. | Screening a range of protic and aprotic solvents (e.g., Methanol, THF, DCM) to find the optimal medium. |
| Temperature | Controls the rate of reaction; higher temperatures can increase rates but may also promote side reactions. | Running the reaction at various temperatures (e.g., 0 °C, room temperature, reflux) to balance yield and purity. |
| Stoichiometry | The molar ratio of reactants can determine the major product, especially in nucleophilic substitution. | Varying the ratio of amine to the electrophile to minimize over-alkylation. |
| Catalyst/Reagent | The choice of reducing agent (in reductive amination) or base (if needed in substitution) is critical. | Testing different reagents (e.g., NaBH₃CN vs. NaBH(OAc)₃) to identify the most effective one for the specific substrate. |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization of the Chemical Compound (e.g., High-Resolution NMR, Advanced Mass Spectrometry)
Spectroscopic techniques are fundamental to determining the precise chemical structure of a molecule. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) would be essential first steps in the characterization of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine.
High-Resolution NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19 (¹⁹F).
¹H NMR (Proton NMR): This experiment would identify all unique proton environments in the molecule. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) bridge, and the methyl (-CH₃) group. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate their electronic environment. The splitting pattern (singlet, doublet, triplet, etc.), governed by the J-coupling with neighboring protons, would reveal the connectivity of the atoms.
¹³C NMR (Carbon NMR): This technique would identify all unique carbon atoms. Signals would be expected for the five distinct carbons of the fluoropyridine ring, the methylene carbon, and the methyl carbon. The presence of the electronegative fluorine atom would cause a significant downfield shift for the carbon atom it is directly attached to (C4) and would also introduce carbon-fluorine coupling (C-F J-coupling), which would be visible in the spectrum.
¹⁹F NMR (Fluorine NMR): This would show a signal corresponding to the single fluorine atom on the pyridine ring, providing direct evidence of its presence and information about its electronic environment.
Illustrative ¹H and ¹³C NMR Data Table
The following table is a hypothetical representation of the type of data that would be generated from NMR analysis and is for illustrative purposes only. Actual chemical shifts and coupling constants would need to be determined experimentally.
Interactive Data Table: Hypothetical NMR Data| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-2 | 8.2 (d) | 150.0 (d) |
| Pyridine H-5 | 7.1 (dd) | 110.0 (d) |
| Pyridine H-6 | 8.3 (d) | 148.0 (d) |
| Methylene (-CH₂-) | 3.6 (s) | 55.0 (t) |
| Methyl (-CH₃) | 2.4 (s) | 35.0 (q) |
| Pyridine C-3 | - | 130.0 (d) |
| Pyridine C-4 | - | 160.0 (d, ¹JCF) |
Advanced Mass Spectrometry
Advanced MS techniques are used to determine the molecular weight and elemental composition of a compound with very high accuracy.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used. HRMS would provide the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass can be compared to the calculated theoretical mass for the chemical formula (C₇H₉FN₂) to confirm the elemental composition with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS): This technique involves isolating the parent ion ([M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information, corroborating the connectivity established by NMR. For this compound, characteristic fragmentation would likely involve the loss of the methylamine (B109427) group or cleavage at the benzylic position.
Illustrative HRMS Data Table
This table illustrates the expected format for HRMS results and is not based on actual experimental data.
Interactive Data Table: Illustrative HRMS Data| Ion Type | Calculated Exact Mass | Found Experimental Mass |
| [M+H]⁺ | 141.08225 | 141.08231 |
X-ray Crystallographic Studies and Analysis of Solid-State Conformation
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This powerful technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of every atom in the molecule.
The analysis would yield:
Unambiguous Confirmation of Structure: It would confirm the atomic connectivity, definitively distinguishing it from any isomers.
Precise Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of the distances between bonded atoms and the angles between them. This data offers insight into bond orders and steric strain within the molecule.
Solid-State Conformation: The study would reveal the preferred three-dimensional shape (conformation) of the molecule in the crystal lattice, including the torsion angles between the pyridine ring and the methylamine side chain.
Intermolecular Interactions: The analysis would detail how individual molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonds (e.g., between the amine hydrogen and the pyridine nitrogen of an adjacent molecule) and π-π stacking interactions between pyridine rings. These interactions are crucial for understanding the physical properties of the solid material.
While no published crystal structure for this specific compound was found, studies on related complex molecules demonstrate how intermolecular interactions, such as N–H···N hydrogen bonds, govern the packing in the solid state.
Illustrative Crystallographic Data Table
The following data is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study.
Interactive Data Table: Hypothetical Crystallographic Data| Parameter | Value |
| Chemical Formula | C₇H₉FN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| β (°) | 95.5 |
| Volume (ų) | 782.1 |
| Z (molecules/cell) | 4 |
Conformational Analysis in Solution by NMR Spectroscopy
While X-ray crystallography reveals the static conformation in a crystal, molecules are often flexible and can adopt multiple conformations in solution. NMR spectroscopy is a powerful tool for studying this dynamic behavior.
For this compound, the key conformational flexibility lies in the rotation around the C3-C(methylene) single bond. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe the through-space proximity of protons. For instance, an NOE correlation between the methylene protons and the H-2 or H-5 protons of the pyridine ring could provide evidence for the preferred rotational conformation in a given solvent. Variable temperature NMR studies could also reveal information about the energy barriers between different conformational states.
Computational Chemistry Approaches for Geometrical and Electronic Structure Prediction
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict molecular structure and properties. Using methods like Density Functional Theory (DFT), a theoretical model of this compound can be built and its properties calculated.
Geometry Optimization: A computational model of the molecule would be optimized to find its lowest energy (most stable) conformation. This would provide theoretical values for bond lengths, bond angles, and torsion angles, which could be compared with experimental X-ray data if it were available.
Conformational Search: More advanced calculations could map the potential energy surface as a function of bond rotation, identifying different stable conformers and the energy barriers between them.
Prediction of Spectroscopic Data: Computational methods can predict NMR chemical shifts. Comparing these predicted shifts to experimental data is a powerful way to confirm structural assignments.
Electronic Structure Analysis: These calculations can determine the distribution of electron density in the molecule, providing insights into its reactivity. An electrostatic potential map, for example, would visualize the electron-rich (negative potential, likely around the fluorine and nitrogen atoms) and electron-poor (positive potential) regions of the molecule.
A computational study on a related furanium ion demonstrated the use of DFT to predict optimized structures, partial charges, and electrostatic potential surfaces, revealing sites susceptible to nucleophilic attack. huatengsci.com A similar approach for this compound would offer valuable predictions about its chemical behavior.
Structure Activity Relationship Sar Investigations of 4 Fluoro Pyridin 3 Ylmethyl Methyl Amine Analogues
Impact of Fluorine Substitution on Molecular Interactions and Biological Efficacy
The substitution of hydrogen with fluorine on an aromatic ring, such as the pyridine (B92270) moiety in the title compound, introduces significant changes to the molecule's physicochemical properties, which in turn affect its biological efficacy. Fluorine is the most electronegative element, and its presence can profoundly alter local electronic environments, bond strengths, and non-covalent interaction potentials. Each fluorine atom added to a benzene (B151609) ring, for example, creates a new π-orbital that is lower in energy than the original aromatic orbitals. nih.gov This substitution causes the carbon atom it's attached to to gain a net positive charge, which can influence the flow of π-electrons within the ring system. nih.gov
In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The introduction of fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. Furthermore, the strong carbon-fluorine bond can lead to favorable intermolecular interactions, including dipole-dipole, hydrogen bonding, and unique fluorine-π interactions, which can stabilize the ligand-receptor complex. mdpi.com For instance, studies on fluorinated molecular balances have shown that fluorine substituents can lead to stabilizing interactions with electron-deficient aromatic surfaces, an effect driven by electrostatics. mdpi.com
In analogous systems, the effect of fluorine substitution on biological efficacy is well-documented. A study on 2'-pyridine ring substituted analogues of epibatidine (B1211577), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, demonstrated the dramatic impact of a single fluorine atom. Current time information in Merrimack County, US. The fluoro analogue displayed affinities that were 52- to 875-fold greater for β2-containing nAChR subtypes than for β4-containing subtypes. Current time information in Merrimack County, US. It also exhibited a 3-fold greater efficacy at α4β4 receptors compared to α4β2 and α3β4 receptors. Current time information in Merrimack County, US. This highlights how fluorine substitution can be a powerful tool for tuning not only the potency but also the subtype selectivity of a ligand.
Table 1: Impact of Fluorine Substitution on Nicotinic Receptor Affinity in Epibatidine Analogues Data extracted from a study on analogous pyridine-based compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (β4 vs. β2) |
| Epibatidine | α4β2 | 0.034 | - |
| α4β4 | 0.38 | 11.2-fold | |
| 2'-Fluoro-epibatidine | α4β2 | 0.04 | - |
| α4β4 | 35 | 875-fold |
Role of the Methylamine (B109427) Moiety in Receptor Binding and Target Engagement
The methylamine moiety, -(CH2)-NHCH3, is a critical functional group for mediating interactions with biological targets. Amines are basic due to the lone pair of electrons on the nitrogen atom, allowing them to act as both hydrogen bond acceptors and, in their protonated form (R-NH2CH3+), as hydrogen bond donors. nih.gov These interactions are fundamental for anchoring a ligand within a receptor's binding pocket.
The degree of substitution on the amine nitrogen (primary, secondary, or tertiary) significantly alters its properties. nih.gov The N-methyl group in (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine makes it a secondary amine. Compared to its primary amine counterpart (-(CH2)-NH2), the methyl group increases lipophilicity, which can enhance membrane permeability. However, it also introduces steric bulk and removes one potential hydrogen bond donor site. In some systems, this trade-off can be crucial for activity. For instance, in a study of macrocyclic antiarrhythmics, a high degree of N-methylation was found to be critical for the inhibitory activity of the compounds on the cardiac ryanodine (B192298) receptor (RyR2). nih.gov
Conversely, in other molecular contexts, N-methylation can be detrimental. In an SAR study of quinazoline-based kinase inhibitors, the replacement of an amide linker with a methyl-amino linker resulted in an almost 50-fold decrease in inhibitory activity. nih.gov This demonstrates that the specific geometry and hydrogen bonding capacity of the amine group are finely tuned to the receptor environment. The choice between a primary (N-H) and a secondary (N-Me) amine can therefore be a critical determinant of target engagement and biological response.
Table 2: Comparison of Properties between Primary and Secondary Amines A conceptual table illustrating general physicochemical differences.
| Property | Primary Amine (-NH2) | Secondary Amine (-NHMe) | Consequence for Receptor Binding |
| Hydrogen Bond Donors | 2 | 1 | Fewer H-bond donor interactions possible for N-Me |
| Hydrogen Bond Acceptors | 1 (lone pair) | 1 (lone pair) | H-bond acceptor capacity is retained |
| Steric Hindrance | Low | Moderate | Methyl group may cause steric clashes in a tight binding pocket |
| Lipophilicity | Lower | Higher | May improve membrane permeability but decrease aqueous solubility |
| Basicity (pKa) | Generally slightly higher | Generally slightly lower | Affects the proportion of protonated species at physiological pH |
Influence of Pyridine Ring Substitutions on Potency and Selectivity
The pyridine ring is a common scaffold in medicinal chemistry, and substitutions on the ring can profoundly affect a molecule's pharmacological profile. dovepress.com Substituents alter the electronic properties of the ring, particularly the basicity of the pyridine nitrogen, which is often a key interaction point with target proteins. Electron-withdrawing groups (like the fluorine in the title compound) decrease the electron density of the ring and the basicity of the nitrogen, while electron-donating groups have the opposite effect.
SAR studies on various pyridine-containing compounds illustrate this principle. In the case of epibatidine analogues, substituting the pyridine ring with different halogens or other groups led to a wide range of affinities and selectivities across different nicotinic receptor subtypes. Current time information in Merrimack County, US. For example, a bromo-substituted analogue showed 4- to 55-fold greater affinity for β2- over β4-containing receptors, whereas an amino-substituted analogue displayed 10- to 115-fold greater affinity for the same. Current time information in Merrimack County, US. These findings underscore that the nature and position of substituents on the pyridine ring are key drivers of potency and selectivity. In a separate study on pyridine derivatives with antiproliferative activity, it was found that the presence of -OMe, -OH, and -NH2 groups tended to enhance activity, while halogen atoms or other bulky groups were associated with lower activity. dovepress.com
Table 3: Influence of Pyridine Ring Substituents on Biological Activity in Analogous Systems Data compiled from studies on various pyridine-based bioactive compounds.
| Analogue System | Substituent at Pyridine Ring | Observed Effect on Activity | Reference |
| Epibatidine | 2'-Fluoro | 875-fold selectivity for β2- vs β4-containing nAChRs | Current time information in Merrimack County, US. |
| Epibatidine | 2'-Bromo | 55-fold selectivity for β2- vs β4-containing nAChRs | Current time information in Merrimack County, US. |
| Epibatidine | 2'-Amino | 115-fold selectivity for β2- vs β4-containing nAChRs | Current time information in Merrimack County, US. |
| Kinase Inhibitors | Halogen insertion (Chlorine) | Increased potency toward both GSK-3β and Fyn kinases | acs.org |
Modifications of the Methylene (B1212753) Linker and Their Pharmacological Consequences
The methylene bridge (-CH2-) connecting the pyridine ring and the methylamine group plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. The length, rigidity, and composition of this linker dictate the conformational freedom of the molecule, influencing how effectively it can adopt the optimal geometry to bind its target. Systematic modification of linkers is a common strategy to improve binding affinity and pharmacokinetic properties. nih.gov
Studies on analogous systems have shown that even subtle changes to a linker can have dramatic pharmacological consequences. In a rational design study of ritonavir-like CYP3A4 inhibitors, elongating a pyridyl-ethyl linker by just one atom to a pyridyl-propyl linker markedly improved binding affinity and inhibitory potency. nih.gov The longer linker allowed the molecule to adopt a more relaxed conformation in the active site, strengthening its interaction with the heme center. nih.gov However, a further two-atom extension of the linker was detrimental to binding. nih.gov
In a different study on kinase inhibitors, modifications to an aminomethyl bridge were explored. acs.org Elongating the methylene chain or capping it as a tertiary amine completely abolished activity against the Fyn kinase, while the GSK-3β kinase was more tolerant of these changes. acs.org This demonstrates that the linker is not merely a passive spacer but an active contributor to both potency and selectivity.
Table 4: Effect of Linker Modification on Inhibitory Activity in Analogous Kinase Inhibitors Data from a study on 7-azaindole (B17877) based inhibitors showing the importance of the linker.
| Compound Modification | Target Kinase | Activity (IC50) | Consequence |
| Parent (Benzyl Linker) | Fyn | 0.71 µM | Active |
| Elongation of Methylene Chain | Fyn | > 50 µM (n.i.) | Activity disrupted |
| Amide Blockage of Linker | Fyn | > 50 µM (n.i.) | Activity disrupted |
| Parent (Benzyl Linker) | GSK-3β | 0.038 µM | Active |
| Elongation of Methylene Chain | GSK-3β | 1.83 µM | Activity reduced |
| Amide Blockage of Linker | GSK-3β | > 50 µM (n.i.) | Activity disrupted |
n.i. = no inhibition
Stereochemical Contributions to Structure-Activity Relationships
Stereochemistry is a fundamental aspect of SAR, as biological macromolecules like receptors and enzymes are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. Introducing stereocenters into a flexible molecule like this compound can rigidify its structure, reducing the entropic penalty upon binding and potentially increasing both potency and selectivity.
This principle can be applied by modifying the methylene linker or the pyridine ring to include a chiral center. For example, replacing the -CH2- linker with a -CH(CH3)- linker would introduce a stereocenter. The two resulting enantiomers (R and S) would orient the methylamine and fluoropyridine groups differently in three-dimensional space. One enantiomer may fit perfectly into the receptor's binding site, while the other may fit poorly or not at all due to steric clashes.
In a study aimed at improving ligand selectivity, a flexible ligand was rigidified by incorporating two of its arms into a piperidine (B6355638) ring. dovepress.com This modification not only reduced the molecule's conformational mobility but also introduced two chiral centers, providing a powerful method to control the ligand's stereochemistry and thus modulate its binding affinity and selectivity for different metal ions. dovepress.com Therefore, exploring the stereochemistry of analogues is a crucial step in optimizing the pharmacological profile of a lead compound.
Table 5: Conceptual Illustration of Stereochemical Impact on Biological Activity
| Property | Enantiomer R | Enantiomer S | Rationale |
| Binding Affinity (Ki) | Low (e.g., 10 nM) | High (e.g., 1000 nM) | One enantiomer (the eutomer) fits the chiral binding site much better than the other (the distomer). |
| Pharmacological Effect | Agonist | Antagonist | The two enantiomers may stabilize different conformations of the receptor, leading to opposite effects. |
| Metabolism Rate | High | Low | Metabolic enzymes are also chiral and may process one enantiomer more rapidly than the other. |
Based on a comprehensive review of available scientific literature, there is no specific preclinical pharmacological data publicly available for the compound "this compound." Searches for its in vitro activity, including half-maximal inhibitory concentrations (IC50), selectivity against related biological targets, ligand-receptor binding affinity, and functional activity in cell-based assays, did not yield any specific results. Similarly, information regarding its molecular targets, mechanism of action, and any in vivo preclinical efficacy studies in animal models is not documented in the accessible scientific domain.
Therefore, the requested article focusing on the preclinical pharmacological evaluation and biological target identification of "this compound" cannot be generated due to the absence of the necessary research findings.
Preclinical Pharmacological Evaluation and Biological Target Identification
In Vivo Preclinical Efficacy Studies in Established Animal Models
Establishment of Pharmacodynamic Target Engagement in Preclinical Models
No publicly available data exists detailing the establishment of pharmacodynamic target engagement for (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine in preclinical models. Such studies would typically involve assays to confirm that the compound interacts with its intended biological target in a living system and to quantify this interaction.
Evaluation of Efficacy in Specific Disease Animal Models
There is no information in the public domain regarding the evaluation of this compound in any specific disease animal models. Efficacy studies are essential to determine the therapeutic potential of a compound and typically involve administering the compound to animal models of human diseases and observing its effects on disease progression and relevant biomarkers.
Preclinical Pharmacokinetic and Metabolic Disposition Studies
In Vitro Metabolic Stability Assessment
The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery to predict its persistence in the body. mdpi.comepa.gov This assessment helps in estimating the in vivo half-life and clearance of the compound. epa.gov The following sections detail the methodologies used to evaluate the metabolic stability of new chemical entities.
Determination of Microsomal Stability (e.g., Liver Microsomes)
The stability of a compound in the presence of liver microsomes is a primary indicator of its susceptibility to Phase I metabolism. nih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. epa.gov In this assay, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured.
While specific experimental data for the microsomal stability of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine is not available in the public domain, the general procedure involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) and quantifying the remaining parent compound at different time points using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The results are typically expressed as the percentage of the compound remaining over time or as the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Illustrative Microsomal Stability Data for a Hypothetical Fluorinated Pyridine (B92270) Compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
| Mouse | 22 | 31.5 |
| Dog | 55 | 12.6 |
Note: The data in this table is for illustrative purposes only and does not represent experimental results for this compound.
Role of Cytochrome P450 Enzymes in Compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Identifying the specific CYP isoforms responsible for a compound's metabolism is essential for predicting potential drug-drug interactions. For instance, studies on a structurally related compound, [18F]3-Fluoro-4-Aminopyridine, have indicated that CYP2E1 is likely responsible for its metabolism. nih.gov
To determine the contribution of different CYP enzymes to the metabolism of a compound, several in vitro methods are employed. These include using a panel of recombinant human CYP enzymes or specific chemical inhibitors of CYP isoforms in incubations with human liver microsomes.
In Silico Prediction of Metabolic Hot Spots and Sites of Metabolism
In silico tools and computational models are increasingly used in early drug discovery to predict the metabolic fate of new chemical entities. These models can identify potential "metabolic hot spots," which are specific atoms or functional groups on a molecule that are most susceptible to metabolism. This information can guide the chemical modification of a compound to improve its metabolic stability.
For pyridine-containing compounds, computational approaches can predict the likelihood of metabolism at various positions on the pyridine ring and its substituents. While specific in silico predictions for this compound are not publicly available, such studies would typically involve software that simulates the interaction of the compound with the active sites of various CYP enzymes.
In Vivo Pharmacokinetic Profiling in Preclinical Species
In vivo pharmacokinetic studies in preclinical species are conducted to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies are crucial for predicting the pharmacokinetic profile in humans.
Evaluation of Oral Bioavailability
Oral bioavailability (F%) is a key pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. Low oral bioavailability can be due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver. The incorporation of fluorine into pyridine-based scaffolds has been shown in some cases to enhance metabolic stability and bioavailability. researchgate.netacs.org
The oral bioavailability of a compound is determined by comparing the plasma concentration-time profiles after oral and intravenous administration. While specific in vivo oral bioavailability data for this compound is not available, studies on other aminopyridine derivatives have shown a wide range of oral bioavailability values. For example, a 3-aminopyridine derivative in one study demonstrated an oral bioavailability of 95% in a mouse model. nih.gov
Table 2: Illustrative Oral Bioavailability Data for a Hypothetical Fluorinated Pyridine Compound in Rats
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng*h/mL) | 4250 |
| Bioavailability (F%) | 65 |
Note: The data in this table is for illustrative purposes only and does not represent experimental results for this compound.
Design and Synthesis of Analogues and Derivatives of 4 Fluoro Pyridin 3 Ylmethyl Methyl Amine
Rational Design Strategies for Chemical Space Exploration (e.g., Bioisosteric Replacement, Homologation)
Rational drug design for analogues of (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine involves a variety of strategies to systematically explore the chemical space and improve its properties. Two fundamental approaches are bioisosteric replacement and homologation.
Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of producing a molecule with similar biological activity but improved characteristics. spirochem.comresearchgate.net For this compound, several bioisosteric replacements could be considered:
Fluorine Atom: The fluorine atom at the 4-position of the pyridine (B92270) ring is a key feature. It can influence the pKa of the pyridine nitrogen and affect metabolic stability. cambridgemedchemconsulting.com Bioisosteric replacements for fluorine could include other halogens (Cl, Br), a cyano group (-CN), or a trifluoromethyl group (-CF3). Each of these can modulate the electronic properties of the pyridine ring differently.
Pyridine Ring: The entire pyridine ring can be considered for bioisosteric replacement. Other five- or six-membered heterocyclic rings, such as pyrimidine, pyrazine, or even thiazole, could be explored. bohrium.com This "scaffold hopping" can lead to novel chemical entities with potentially different intellectual property landscapes and improved pharmacological profiles. bohrium.com
Amine Moiety: The secondary amine is crucial for the compound's properties. It can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amide, an ether, or a small alkyl chain.
Homologation: This involves systematically increasing the length of an alkyl chain to probe the size of a binding pocket. In the case of this compound, the methyl group on the amine could be extended to an ethyl, propyl, or larger alkyl group. Similarly, the methylene (B1212753) bridge connecting the pyridine ring and the amine could be extended.
These rational design strategies are often guided by computational modeling to predict the effects of these changes on the molecule's conformation, binding affinity, and physicochemical properties before undertaking synthetic efforts.
Synthesis and Preclinical Evaluation of Pyridine Ring Modified Analogues
Modifications to the pyridine ring of this compound are a key area of exploration for developing new analogues. The synthesis of these modified compounds often requires multi-step synthetic sequences.
Synthesis of Pyridine Ring Modified Analogues: The introduction of different substituents on the pyridine ring can be achieved through various synthetic methodologies. For instance, nucleophilic aromatic substitution (SNAr) is a common method for introducing functionalities onto electron-deficient pyridine rings. nih.govresearchgate.net The synthesis of a 3-fluoro-4-aminopyridine derivative has been achieved through the direct fluorination of a pyridine N-oxide intermediate. rsc.org
A general approach to synthesizing analogues with modifications at the 4-position could involve starting with a suitable 3-methylpyridine (B133936) precursor and introducing the desired functionality at the 4-position before or after the introduction of the aminomethyl group at the 3-position. For example, to synthesize an analogue where the fluorine is replaced by a chlorine, one might start with 4-chloro-3-methylpyridine.
Preclinical Evaluation: Once synthesized, these analogues undergo a battery of preclinical tests to evaluate their potential as drug candidates. This evaluation typically includes:
In vitro activity: Testing the compounds against their biological target to determine their potency (e.g., IC50 or EC50 values).
Selectivity: Assessing the activity of the compounds against related targets to ensure they are selective and minimize potential off-target effects.
Pharmacokinetic properties: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. This includes measuring properties like metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
The following table provides a hypothetical example of preclinical data for some pyridine ring-modified analogues of this compound.
| Compound | Pyridine Ring Modification | In Vitro Potency (IC50, nM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| This compound | 4-Fluoro | 15 | 35 |
| Analogue A | 4-Chloro | 25 | 45 |
| Analogue B | 4-Cyano | 10 | 20 |
| Analogue C | 4-Trifluoromethyl | 8 | 60 |
Exploration of Substitutions and Modifications on the Amine Moiety
The secondary amine in this compound is a critical pharmacophoric element that can be modified to fine-tune the compound's properties.
N-Alkylation and N-Arylation: The methyl group on the nitrogen can be replaced with a variety of other alkyl or aryl groups. N-alkylation can be readily achieved by reacting the corresponding primary amine, (4-fluoro-pyridin-3-yl)methanamine, with an appropriate aldehyde or ketone via reductive amination. This allows for the introduction of a wide range of substituents to probe for optimal interactions with the biological target.
Conversion to Amides and Sulfonamides: The amine can be acylated or sulfonylated to form amides and sulfonamides, respectively. These modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound. For example, reacting the primary amine with an acid chloride or a sulfonyl chloride would yield the corresponding amide or sulfonamide.
Incorporation into Cyclic Structures: The amine nitrogen and its substituent can be incorporated into a cyclic structure, such as a piperidine (B6355638) or a morpholine (B109124) ring. This can constrain the conformation of the side chain, which may lead to increased potency or selectivity.
The following table illustrates potential modifications to the amine moiety and their predicted impact on key properties.
| Modification | Resulting Functional Group | Potential Impact |
|---|---|---|
| N-Ethylation | Secondary Amine | Increased lipophilicity, potential for improved binding |
| N-Acetylation | Amide | Reduced basicity, altered hydrogen bonding, potential for improved metabolic stability |
| N-Methylsulfonylation | Sulfonamide | Increased acidity, altered polarity and solubility |
| Incorporation into Piperidine | Tertiary Amine (within a ring) | Conformational restriction, potential for increased selectivity |
Development of Prodrugs or Bioreversible Derivatives to Optimize Pharmacokinetic Properties
Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. nih.gov The development of prodrugs for this compound could be a valuable strategy to overcome pharmacokinetic challenges such as poor membrane permeability or rapid first-pass metabolism. nih.gov
Prodrug Strategies for the Amine Group: The secondary amine in this compound is a prime candidate for prodrug derivatization. Under physiological conditions, this amine is likely to be protonated, which can limit its ability to cross biological membranes like the blood-brain barrier. nih.gov Masking the amine with a promoiety that is cleaved in vivo can improve its pharmacokinetic profile.
Acyloxymethyl and Carbonate Derivatives: These are common prodrug strategies for amines. They are designed to be cleaved by esterases, which are abundant in the body, to release the parent amine.
N-Mannich Bases: These can be formed by reacting the amine with formaldehyde (B43269) and a suitable carrier molecule. They are often designed to be more lipophilic and can release the parent amine through hydrolysis.
N-Oxides: For tertiary amine analogues, N-oxides can serve as bioreductive prodrugs. nih.gov These are often more polar and can be reduced back to the active tertiary amine under specific physiological conditions, such as in hypoxic environments. nih.gov
The design of a successful prodrug requires a careful balance between stability in the gastrointestinal tract (if orally administered), efficient conversion to the active drug at the desired site of action, and minimal toxicity from the promoiety.
Future Research Directions and Translational Research Perspectives
Advancing the Molecular Understanding of Compound-Target Interactions
A foundational step in the development of any potential therapeutic agent is a deep understanding of its interaction with biological targets at a molecular level. For (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine, this would involve a multi-pronged approach to identify and characterize its binding partners.
Initial screening could employ high-throughput in vitro assays against a panel of receptors, enzymes, and ion channels known to be modulated by similar pyridine-containing ligands. For instance, derivatives of 4-aminopyridine (B3432731) are known to target potassium channels. nih.govbiorxiv.orgnih.govsnmjournals.org Therefore, a primary area of investigation would be the voltage-gated potassium channels.
Subsequent to target identification, detailed biophysical and structural biology techniques would be essential. X-ray crystallography or cryo-electron microscopy could provide atomic-level resolution of the compound bound to its target protein. This structural information is invaluable for understanding the precise binding mode, identifying key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom), and elucidating the mechanism of action.
Computational modeling and molecular dynamics simulations would complement these experimental approaches. By building a computational model of the compound-target complex, researchers can simulate its dynamic behavior over time, predict binding affinities, and analyze the contribution of individual residues to the binding energy. This in silico approach can also guide the design of future analogues with improved potency and selectivity.
Strategies for Further Optimization of Preclinical Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. The presence of a fluorine atom in this compound is anticipated to influence its metabolic stability, a common strategy in drug design. rsc.org However, a comprehensive preclinical pharmacokinetic evaluation would be necessary.
Initial in vitro ADME assays would assess parameters such as metabolic stability in liver microsomes and hepatocytes, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition. These studies would identify potential metabolic liabilities and drug-drug interaction risks.
Should optimization be required, several strategies could be employed. For instance, if rapid metabolism is observed, modifications to the molecule could be made to block metabolically labile sites without compromising target affinity. This might involve the introduction of additional chemical groups or isotopic labeling. The N-methyl group, for example, could be a site of N-dealkylation, and its replacement or the introduction of adjacent steric hindrance could slow this metabolic pathway.
Furthermore, formulation strategies could be explored to improve oral bioavailability. This could involve the use of absorption enhancers or the development of prodrugs that are converted to the active compound in vivo.
Exploration of Novel Therapeutic Applications Beyond Current Indications
Given the nascent stage of research on this compound, its therapeutic potential is largely unexplored. The structural similarity to other biologically active pyridine (B92270) derivatives suggests several promising avenues for investigation.
As previously mentioned, aminopyridine derivatives have shown utility in neurological disorders such as multiple sclerosis. nih.govnih.govsnmjournals.org Therefore, a primary focus could be on neurodegenerative and demyelinating diseases. Phenotypic screening in relevant cell-based or animal models of these conditions could uncover novel therapeutic effects.
The pyridine nucleus is a common scaffold in a wide range of pharmaceuticals. google.com Therefore, broader screening against targets implicated in other disease areas such as oncology, inflammation, and infectious diseases is warranted. For example, some pyridine derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. A patent has described methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds as potential inhibitors of p38 kinase. google.com
Development of Advanced In Silico Models for Predictive Research and Drug Design
In silico tools are indispensable in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activities and physicochemical properties. For this compound and its future analogues, the development of robust in silico models would be highly beneficial.
Quantitative Structure-Activity Relationship (QSAR) models could be built as more data on the biological activity of related compounds becomes available. These models mathematically correlate the chemical structure of a compound with its biological activity, allowing for the prediction of the potency of novel, unsynthesized analogues.
Pharmacophore modeling can identify the key chemical features required for a molecule to bind to a specific target. A pharmacophore model for the target of this compound could be used to virtually screen large compound databases to identify novel scaffolds with the potential for similar biological activity.
Furthermore, predictive ADME models can forecast the pharmacokinetic properties of virtual compounds, helping to prioritize the synthesis of molecules with a higher likelihood of possessing drug-like properties. These models can predict parameters such as aqueous solubility, blood-brain barrier penetration, and metabolic stability.
By integrating these in silico approaches into a comprehensive research and development program, the exploration of this compound and its derivatives can be accelerated, paving the way for the potential discovery of new and effective therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-pyridin-3-ylmethyl)-methyl-amine, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and reductive amination. For example, fluoropyridine derivatives are functionalized at the 3-position using chloromethylation, followed by methylamine coupling under inert conditions. Key intermediates (e.g., 4-fluoro-3-chloromethylpyridine) should be purified via column chromatography and characterized using:
- 1H/13C NMR : To confirm substitution patterns (e.g., δ ~8.3 ppm for pyridinium protons, δ ~4.2 ppm for methylene groups) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₈H₁₀FN₂: 153.0824) .
- X-ray crystallography : For unambiguous structural determination (SHELX software is widely used for refinement ).
Q. How can researchers address discrepancies in reported pharmacological activity of fluorinated pyridinylmethyl-amines?
Methodological Answer: Contradictions often arise from variations in:
- Bioassay conditions : pH, solvent polarity (e.g., DMSO vs. aqueous buffers), or metabolite interference. Validate activity using orthogonal assays (e.g., competitive binding vs. functional cellular assays) .
- Structural analogs : Compare with derivatives like 3,5-difluoro-4-methylpyridin-2-amine, where fluorine positioning alters electronic effects and target binding .
- Purity : Impurities ≥5% (e.g., unreacted chloromethyl intermediates) can skew results. Use HPLC-UV/ELSD with ≥95% purity thresholds .
Advanced Research Questions
Q. What computational strategies predict the solubility and stability of this compound in biological matrices?
Methodological Answer:
- Quantum mechanical (QM) calculations : Estimate logP (octanol/water partition coefficient) using DFT methods (e.g., B3LYP/6-311+G(d,p)) to predict lipophilicity .
- Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers to assess membrane permeability .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress (40–60°C) to identify degradation pathways via LC-MS .
Q. How can coordination chemistry principles guide the design of metal complexes using this amine as a ligand?
Methodological Answer:
Q. What structural analogs of this compound show promise in overcoming drug resistance in infectious diseases?
Methodological Answer:
- Pyridazin-3-amine analogs : 6-(4-Fluorophenyl)pyridazin-3-amine derivatives exhibit antimalarial activity by targeting heme detoxification pathways .
- Heterocyclic modifications : Introducing a quinoline scaffold (as in 7-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine) enhances parasiticidal potency .
- Fluorine substitution : 3,5-difluoro-4-methylpyridin-2-amine derivatives show improved metabolic stability in in vivo models .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH 7–9, polar aprotic solvents). For example, the methylamine group may undergo unexpected acylation in DMF due to trace dimethylamine impurities .
- Isotopic labeling : Use ¹⁵N-labeled methylamine to track competing reaction pathways via 2D NMR (HSQC) .
- Theoretical modeling : Compare calculated activation energies (Hartree-Fock methods) for competing mechanisms (e.g., SN2 vs. radical pathways) .
Experimental Design Considerations
Q. What in vitro assays are most robust for evaluating the compound’s interaction with CNS targets?
Methodological Answer:
- Radioligand displacement assays : Use ³H-labeled serotonin or dopamine receptor ligands to measure IC₅₀ values .
- Patch-clamp electrophysiology : Assess modulation of ion channels (e.g., GABAₐ receptors) in transfected HEK293 cells .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to predict first-pass metabolism using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
